molecular formula C9H7ClN2 B2867462 4-Chloro-8-methyl-1,5-naphthyridine CAS No. 1360704-47-7

4-Chloro-8-methyl-1,5-naphthyridine

Cat. No. B2867462
CAS RN: 1360704-47-7
M. Wt: 178.62
InChI Key: XABZGVZBFFYKPQ-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 1360704-47-7 . It has a molecular weight of 178.62 . It is a powder in physical form .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-8-methyl [1,5]naphthyridine . The InChI code for this compound is 1S/C9H7ClN2/c1-6-2-4-12-9-7 (10)3-5-11-8 (6)9/h2-5H,1H3 .


Chemical Reactions Analysis

1,5-Naphthyridines, including this compound, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . This reaction occurs through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Chloro-8-methyl-1,5-naphthyridine serves as an intermediate in chemical syntheses, showing diverse reactivity patterns. It is used in the preparation of various substituted naphthyridines through palladium-catalyzed cross-coupling reactions, showcasing its utility in constructing complex molecular architectures. The compound's reactivity with different amino-containing groups highlights its versatility in synthesizing potential reversible inhibitors, although their pharmacological significance may vary (Björk et al., 1996). Furthermore, its interaction with nucleophiles under varying conditions leads to mono- and di-amino-substituted derivatives, indicating its potential in generating diverse chemical entities (Sirakanyan et al., 2014).

Ligand Development for Metal Complexes

The structural flexibility of this compound aids in the development of ligands for metal complexes, contributing to advancements in coordination chemistry. Its elaboration into bidentate and tridentate ligands facilitates the construction of heteroleptic mono- and dinuclear Ru(II) complexes. These complexes are investigated for their electronic absorption, redox properties, and potential in catalysis, offering insights into the communication between metal centers and the impact of ligand design on complex behavior (Singh & Thummel, 2009).

Photoluminescent Materials

The synthesis of tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes using this compound derivatives demonstrates its role in creating photoluminescent materials. These complexes exhibit unique luminescence properties, with potential applications in the development of new materials for optical and electronic devices. The investigation of their photophysical behavior enriches the field of inorganic chemistry and materials science (Zuo et al., 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

4-Chloro-8-methyl-1,5-naphthyridine is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a variety of biological activities . .

Mode of Action

1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the biological activity of 1,5-naphthyridines , it is plausible that this compound could interact with various biochemical pathways.

Result of Action

Given the biological activity of 1,5-naphthyridines , it is plausible that this compound could have various effects at the molecular and cellular level.

properties

IUPAC Name

4-chloro-8-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABZGVZBFFYKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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